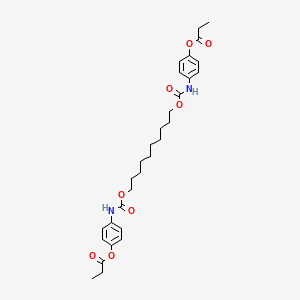
Decane-1,10-diylbis(oxycarbonyliminobenzene-4,1-diyl) dipropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[({[10-({[4-(PROPIONYLOXY)ANILINO]CARBONYL}OXY)DECYL]OXY}CARBONYL)AMINO]PHENYL PROPIONATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[10-({[4-(PROPIONYLOXY)ANILINO]CARBONYL}OXY)DECYL]OXY}CARBONYL)AMINO]PHENYL PROPIONATE involves multiple steps, each requiring specific reagents and conditions. One common method involves the esterification of 4-(propionyloxy)aniline with a decyl chain containing a carbonyl group. This is followed by a series of coupling reactions to introduce the phenyl propionate moiety.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale esterification and coupling reactions, utilizing automated reactors to ensure precision and efficiency. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[({[10-({[4-(PROPIONYLOXY)ANILINO]CARBONYL}OXY)DECYL]OXY}CARBONYL)AMINO]PHENYL PROPIONATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
4-[({[10-({[4-(PROPIONYLOXY)ANILINO]CARBONYL}OXY)DECYL]OXY}CARBONYL)AMINO]PHENYL PROPIONATE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of advanced materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism by which 4-[({[10-({[4-(PROPIONYLOXY)ANILINO]CARBONYL}OXY)DECYL]OXY}CARBONYL)AMINO]PHENYL PROPIONATE exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-{4-[(4-{[10-(prop-2-enoyloxy)decyl]oxy}phenyl)carbonyloxy]phenyl}benzoic acid: This compound shares a similar structural framework but differs in the specific functional groups attached.
4-PROPIONYL-4’-(((3-(TRIFLUOROMETHYL)ANILINO)CARBONYL)OXY)-1,1’-BIPHENYL: Another structurally related compound with different substituents.
Uniqueness
4-[({[10-({[4-(PROPIONYLOXY)ANILINO]CARBONYL}OXY)DECYL]OXY}CARBONYL)AMINO]PHENYL PROPIONATE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other compounds may not be suitable.
Properties
Molecular Formula |
C30H40N2O8 |
|---|---|
Molecular Weight |
556.6 g/mol |
IUPAC Name |
[4-[10-[(4-propanoyloxyphenyl)carbamoyloxy]decoxycarbonylamino]phenyl] propanoate |
InChI |
InChI=1S/C30H40N2O8/c1-3-27(33)39-25-17-13-23(14-18-25)31-29(35)37-21-11-9-7-5-6-8-10-12-22-38-30(36)32-24-15-19-26(20-16-24)40-28(34)4-2/h13-20H,3-12,21-22H2,1-2H3,(H,31,35)(H,32,36) |
InChI Key |
GVOQKVVTCBFFGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)NC(=O)OCCCCCCCCCCOC(=O)NC2=CC=C(C=C2)OC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















